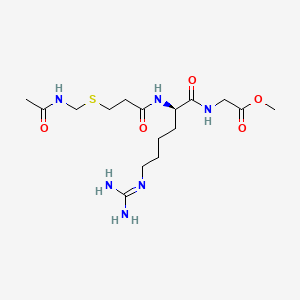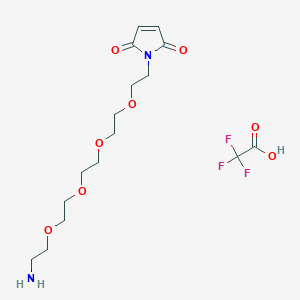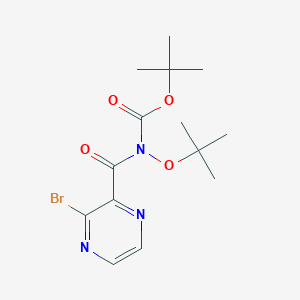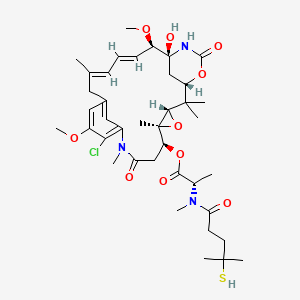![molecular formula C6H6N4Na2O5P2 B11827747 Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)
Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a chemical compound with the molecular formula C6H9N4NaO5P2. It is known for its unique structure, which includes two imidazole rings attached to a pyrophosphate backbone. This compound is often used in various scientific research applications due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be synthesized through a multi-step process involving the reaction of imidazole with pyrophosphoric acid. The reaction typically requires anhydrous conditions and the presence of a strong base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield various imidazole-substituted pyrophosphates .
科学的研究の応用
Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism.
Medicine: Research is ongoing into its potential use as a therapeutic agent for diseases related to phosphate metabolism.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)
作用機序
The mechanism of action of disodium P1,P2-di(1-imidazolyl)pyrophosphate involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes. The pyrophosphate backbone can mimic natural phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes involved in phosphate metabolism .
類似化合物との比較
Similar Compounds
Disodium pyrophosphate: Lacks the imidazole rings, making it less versatile in coordination chemistry.
Imidazole: Does not contain the pyrophosphate backbone, limiting its applications in phosphate metabolism studies.
Bis-imidazolyl derivatives: Similar structure but may have different substituents on the imidazole rings, affecting their reactivity and applications.
Uniqueness
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is unique due to its combination of imidazole rings and pyrophosphate backbone, providing a versatile platform for various chemical reactions and applications. Its ability to coordinate with metal ions and mimic natural phosphate groups makes it particularly valuable in both chemical and biological research .
特性
分子式 |
C6H6N4Na2O5P2 |
|---|---|
分子量 |
322.06 g/mol |
IUPAC名 |
disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate |
InChI |
InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
InChIキー |
LEQQDTSSJZFCNI-UHFFFAOYSA-L |
正規SMILES |
C1=CN(C=N1)P(=O)([O-])OP(=O)(N2C=CN=C2)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B11827672.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
![(9R,9aR)-9a-(2-bromoprop-2-en-1-yl)-7-methoxy-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827681.png)
![1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone](/img/structure/B11827686.png)

![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)





![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11827738.png)
